
Helioxanthin
Overview
Description
It belongs to a novel class of compounds with notable antiviral and osteogenic properties. Structurally, it is characterized by a complex lignan framework, which poses synthetic challenges due to stereochemical complexity .
Helioxanthin demonstrates potent anti-hepatitis B virus (HBV) activity, with an EC50 of 1 μM in HepG2.2.15 cells. Its mechanism involves suppression of HBV DNA, RNA, and core protein expression. Additionally, derivatives like 5-4-2 (compound 10) enhance this activity by post-transcriptionally downregulating hepatocyte nuclear factors (HNF4 and HNF3), critical for HBV replication . Beyond virology, this compound derivatives like TH (4-(4-methoxyphenyl)thieno[2,3-b:5,4-c′]dipyridine-2-carboxamide) promote osteogenic differentiation in dental pulp stem cells (DPSCs), aiding fracture healing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Helioxanthin can be synthesized through various methods. One common approach involves the condensation of arylpropiolic acids, which was first reported by the Bucher group in 1895 . This method involves the use of specific reaction conditions to achieve the desired product. Additionally, microwave extraction using ethanol solution has been reported as a method for preparing this compound from heliopsis scabra dunal roots .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The use of advanced extraction techniques, such as microwave-assisted extraction, can enhance the yield and purity of the compound. The concentrated extract is then subjected to further purification steps to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Helioxanthin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create analogues with improved properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the starting materials .
Major Products Formed: The major products formed from the reactions of this compound include its analogues, which have been shown to exhibit significant antiviral activity. These analogues are often designed to target specific viral pathways and enhance the compound’s therapeutic potential .
Scientific Research Applications
Anticancer Activity
Helioxanthin exhibits significant anticancer properties, particularly against oral squamous cell carcinoma. Research indicates that it inhibits the proliferation of cancer cells by downregulating critical signaling pathways such as the epidermal growth factor receptor (EGFR) and extracellular-signal-regulated kinases (ERK) pathways.
- Mechanism of Action : this compound induces G2/M phase cell cycle arrest and activates cyclin-dependent kinase inhibitors, leading to reduced tumor growth in animal models. A study demonstrated that doses of 20 to 30 mg/kg administered over 15 days significantly inhibited tumor growth in xenografted nude mice .
- Case Study : In a controlled experiment, this compound was shown to suppress the cross-talk between cyclooxygenase-2 (COX-2) and the EGFR/ERK pathway, which is crucial for cancer cell proliferation. This suggests its potential as a novel candidate for oral cancer prevention .
Osteogenic Applications
This compound and its derivatives have been investigated for their osteogenic properties, particularly in bone regeneration and osteoporosis treatment.
- Bone Formation : A derivative of this compound, referred to as TH, has been identified as a potent stimulator of bone formation. It promotes osteoblast differentiation while inhibiting osteoclast formation, which is essential for maintaining bone density .
- Case Study : In a study involving cranial bone defect models in mice, TH treatment resulted in significant bone regeneration compared to controls. The compound not only stimulated bone formation but also suppressed bone resorption, highlighting its dual action as an antiosteoporotic agent .
Regenerative Medicine
This compound has shown promise in regenerative medicine, particularly concerning stem cell therapy.
- Stem Cell Applications : Research has indicated that this compound-treated human dental pulp stem cells can enhance fracture healing by localizing at injury sites and promoting tissue regeneration . This application underscores its potential utility in dental and orthopedic regenerative therapies.
Data Summary Table
Mechanism of Action
Helioxanthin exerts its antiviral effects by inhibiting the replication of viruses. One of its analogues, 8-1, has been shown to suppress both hepatitis B virus RNA and protein expression, as well as DNA replication . The compound achieves this by decreasing the binding of hepatocyte nuclear factor 4 and hepatocyte nuclear factor 3 to the precore/core promoter enhancer II region of the virus. This posttranscriptional down-regulation of critical transcription factors diminishes hepatitis B virus promoter activity and blocks viral gene expression and replication .
Comparison with Similar Compounds
Antiviral Activity
Table 1: Key Antiviral Derivatives of Helioxanthin
- Potency : The 5-4-2 derivative is the most potent anti-HBV agent (EC50 0.08 μM), surpassing the parent compound by ~12.5-fold . This compound 8-1 shows broader activity against HIV and duck HBV (DHBV) but higher cytotoxicity .
- Spectrum : While 5-4-2 and 8-1 are effective against herpesviruses (HSV-1/2), they lack efficacy against SARS-CoV-2, unlike other antivirals like Diphyllin .
- Mechanistic Divergence : 5-4-2 uniquely suppresses HBV transcription factors, whereas 8-1 directly inhibits viral DNA synthesis .
Osteogenic Activity
Table 2: Osteogenic Effects of this compound Derivatives
Biological Activity
Helioxanthin, a lignan compound derived from the plant Taiwania cryptomerioides, has garnered attention for its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article explores various studies that highlight the compound's mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.
Antiviral Activity
This compound has been extensively studied for its antiviral properties, especially against hepatitis B virus (HBV).
- Mechanism and Efficacy : Research indicates that this compound and its analogues can suppress HBV gene expression effectively. A notable study demonstrated that one of its derivatives, identified as compound 15, exhibited an EC50 value of 0.06 μM against HBV, significantly reducing viral surface antigen and DNA expression while also diminishing viral RNA levels . This unique mechanism distinguishes this compound from existing nucleoside/nucleotide antiviral drugs, suggesting its potential as a novel therapeutic agent in combination therapies for HBV .
- Case Study : An analogue of this compound, referred to as 8-1, was shown to inhibit duck hepatitis B virus (DHBV) in vitro and in animal models. The study highlighted that 8-1 not only reduced viral replication but also demonstrated enhanced cytotoxicity in virus-induced cells compared to non-induced cells . These findings underscore the compound's potential utility in treating chronic hepatitis B infections.
Anticancer Activity
This compound's anticancer properties have been investigated primarily in the context of oral squamous cell carcinoma (OSCC).
- Inhibition of Tumor Growth : A significant study revealed that this compound inhibits the proliferation of OSCC cells by inducing G2/M phase cell cycle arrest. The compound was found to downregulate key signaling pathways involving epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinases (ERK), which are crucial for tumor growth and survival . In vivo experiments showed that administration of this compound significantly reduced tumor size in xenografted nude mice models, reinforcing its potential as a therapeutic agent for cancer prevention .
- Table: Summary of this compound's Biological Activities
Structural Modifications and Analogues
The structure-activity relationship (SAR) studies on this compound have led to the synthesis of various analogues aimed at enhancing its biological efficacy.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to evaluate the antiviral activity of helioxanthin and its derivatives?
Methodological Answer: this compound's antiviral efficacy is primarily assessed using in vitro models such as the HepG2.2.15 cell line (stably producing HBV) and duck HBV models. For example, derivative 26 showed an EC50 of 0.03 µM in HepG2.2.15 cells and 0.1 µM in duck HBV RNA suppression assays . Primary human hepatocytes (PHHs) are also employed to validate translational relevance. These models allow quantification of viral RNA/DNA reduction, protein expression (e.g., HBsAg, HBeAg), and cytotoxicity (CC50) .
Q. How is this compound synthesized, and what structural modifications enhance its antiviral activity?
Methodological Answer: this compound's core structure includes a lactone ring and methylenedioxy group. Key synthetic strategies involve modifying these regions:
- Lactone ring : Cyclic hydrazide derivatives (e.g., compound 26) improve HBV suppression (EC50 = 0.03 µM) .
- Methylenedioxy group : Bromination or lactam formation (e.g., compound 18) broadens antiviral activity against HCV and herpesviruses . Systematic structure-activity relationship (SAR) studies guide these modifications, with purity and cytotoxicity (e.g., CC50 < 10 µM) rigorously validated via HPLC and MTT assays .
Q. What standardized assays are used to quantify this compound’s inhibition of HBV transcription?
Methodological Answer:
- qRT-PCR : Measures HBV RNA levels in treated vs. untreated cells .
- Promoter-reporter assays : Evaluate this compound’s effect on HBV promoter activity (e.g., luciferase-based systems) .
- Western blot/ELISA : Quantify viral proteins (HBsAg, HBeAg) to confirm transcriptional inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC50 values for this compound derivatives across studies?
Methodological Answer: Discrepancies in potency (e.g., compound 8-1’s EC50 >5 µM vs. 0.08 µM for derivative 5-4-2) arise from variations in:
- Cell lines : HepG2.2.15 vs. primary hepatocytes may differ in drug metabolism .
- Assay conditions : Viral load, incubation time, and endpoint measurements (RNA vs. DNA) must be standardized .
- Control compounds : Include lamivudine as a reference to normalize potency metrics .
Q. What experimental designs are optimal for studying this compound’s combination therapy potential?
Methodological Answer:
- Isobologram analysis : Test additive/synergistic effects with nucleoside analogs (e.g., lamivudine) using fixed-ratio combinations .
- Resistant strain models : Use lamivudine-resistant HBV to assess this compound’s efficacy against drug-resistant variants .
- Time-of-addition assays : Determine if this compound acts at early (transcription) or late (assembly) viral lifecycle stages .
Q. How do this compound derivatives modulate host transcription factors to suppress HBV cccDNA activity?
Methodological Answer: this compound 8-1 downregulates critical host factors (e.g., HNF4α) required for HBV promoter activity. Methodologies include:
- ChIP-seq : Identify transcription factor binding to cccDNA .
- siRNA knockdown : Confirm the role of specific factors in antiviral activity .
- Indirect cccDNA suppression : Measure cccDNA levels via Southern blot after prolonged treatment, as effects are transcriptionally mediated .
Q. What strategies validate the specificity of this compound’s antiviral mechanisms versus off-target cytotoxicity?
Methodological Answer:
- Genome-wide CRISPR screens : Identify host genes essential for this compound’s activity .
- Proteomics : Compare protein expression profiles in treated vs. untreated cells to detect off-target pathways .
- Cytotoxicity counter-screens : Test derivatives in non-hepatic cell lines (e.g., MT-2 cells) to rule out general toxicity .
Q. Methodological Considerations for Reproducibility
- Synthetic protocols : Fully characterize new derivatives via NMR, HRMS, and elemental analysis .
- Data reporting : Adhere to guidelines (e.g., Beilstein Journal) by detailing experimental conditions, controls, and statistical analyses .
- Supplementary materials : Provide raw datasets (e.g., qPCR Ct values, dose-response curves) to enable replication .
Properties
IUPAC Name |
10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O6/c21-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-22-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBRYHUFFFYTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172321 | |
Record name | Helioxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18920-47-3 | |
Record name | Helioxanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018920473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Helioxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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